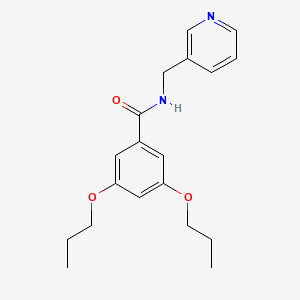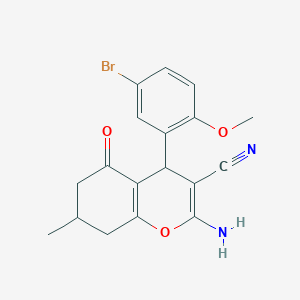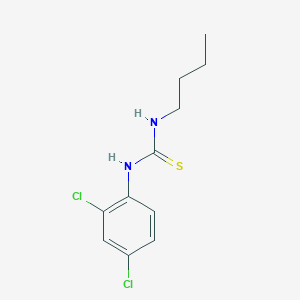
N-butyl-N'-(2,4-dichlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(2,4-dichlorophenyl)thiourea (also known as BU-T) is a chemical compound that has been widely used in scientific research due to its unique properties. BU-T is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BU-T is not fully understood. However, it is thought to inhibit the activity of cytochrome P450 enzymes by binding to the heme group in the enzyme's active site. This binding prevents the enzyme from metabolizing certain drugs and toxins, leading to an increase in their concentration in the body.
Biochemical and Physiological Effects:
BU-T has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of certain drugs and toxins in the body. This can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BU-T in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of certain drugs and toxins in the body. However, one of the limitations of using BU-T is its potential toxicity. BU-T has been shown to be toxic to certain cell lines in vitro, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving BU-T. One area of research could be the development of new anti-cancer drugs based on the anti-tumor properties of BU-T. Another area of research could be the development of new drugs that target cytochrome P450 enzymes. This could lead to the development of drugs that are more effective and have fewer side effects than current drugs.
In conclusion, BU-T is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and anti-tumor properties. While there are advantages and limitations to using BU-T in lab experiments, there are several future directions for research involving this compound.
Méthodes De Synthèse
BU-T can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with n-butylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization to obtain pure BU-T.
Applications De Recherche Scientifique
BU-T has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs and toxins in the liver. This inhibition can lead to an increase in the concentration of certain drugs and toxins in the body, which can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
1-butyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCTYOSBDBBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5104074.png)
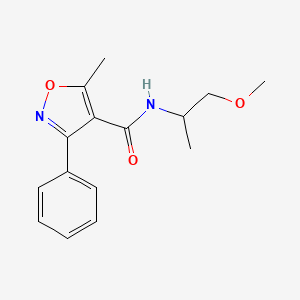
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B5104086.png)
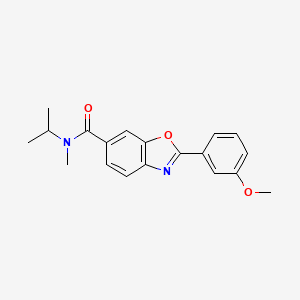
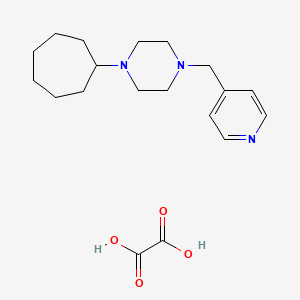
![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)
